molecular formula C15H13ClN2O B10844747 5-Chloro-N-(4-ethylphenyl)benzo[d]oxazol-2-amine

5-Chloro-N-(4-ethylphenyl)benzo[d]oxazol-2-amine

Cat. No.: B10844747
M. Wt: 272.73 g/mol
InChI Key: CKVTZZTZMCGPHV-UHFFFAOYSA-N
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Description

5-Chloro-N-(4-ethylphenyl)benzo[d]oxazol-2-amine is a heterocyclic compound that features a benzoxazole core with a chloro substituent at the 5-position and an ethylphenyl group attached to the nitrogen atom at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-N-(4-ethylphenyl)benzo[d]oxazol-2-amine typically involves the following steps:

    Formation of Benzoxazole Core: The benzoxazole core can be synthesized by cyclization of 2-aminophenol with a suitable carboxylic acid derivative under acidic conditions.

    Chlorination: The introduction of the chloro group at the 5-position can be achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

    N-Alkylation: The final step involves the alkylation of the nitrogen atom with 4-ethylphenyl bromide in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, forming corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the chloro substituent, potentially converting it to a hydrogen atom.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.

    Substitution: Nucleophilic substitution reactions typically use reagents like sodium azide or thiourea under basic conditions.

Major Products

    Oxidation: Products include 5-chloro-N-(4-ethylphenyl)benzo[d]oxazol-2-carboxylic acid.

    Reduction: Products include 5-hydro-N-(4-ethylphenyl)benzo[d]oxazol-2-amine.

    Substitution: Products include 5-amino-N-(4-ethylphenyl)benzo[d]oxazol-2-amine.

Mechanism of Action

The mechanism of action of 5-Chloro-N-(4-ethylphenyl)benzo[d]oxazol-2-amine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-N-(4-ethylphenyl)benzo[d]oxazol-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chloro and ethylphenyl groups contribute to its enhanced stability and bioactivity compared to other benzoxazole derivatives.

Properties

Molecular Formula

C15H13ClN2O

Molecular Weight

272.73 g/mol

IUPAC Name

5-chloro-N-(4-ethylphenyl)-1,3-benzoxazol-2-amine

InChI

InChI=1S/C15H13ClN2O/c1-2-10-3-6-12(7-4-10)17-15-18-13-9-11(16)5-8-14(13)19-15/h3-9H,2H2,1H3,(H,17,18)

InChI Key

CKVTZZTZMCGPHV-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC2=NC3=C(O2)C=CC(=C3)Cl

Origin of Product

United States

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